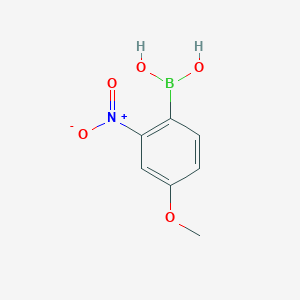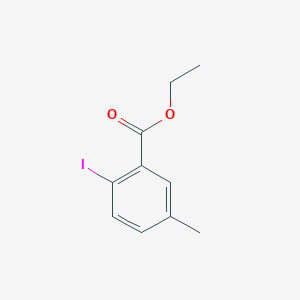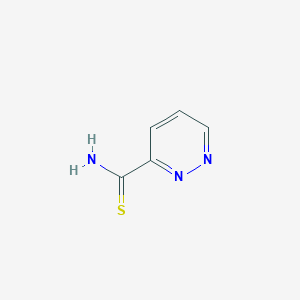
(4-Methoxy-2-nitrophenyl)boronic acid
Vue d'ensemble
Description
“(4-Methoxy-2-nitrophenyl)boronic acid” is a useful synthetic intermediate . It is a reagent used for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings . It can also be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis procedure and physical properties for “(4-methoxy-2-nitrophenyl)boronic acid” are available . It has been used in the preparation of organoboron compounds .Molecular Structure Analysis
The molecular formula of “(4-Methoxy-2-nitrophenyl)boronic acid” is C7H8BNO5 . The molecular weight is 196.955 . More detailed information about its structure can be found in various databases .Chemical Reactions Analysis
“(4-Methoxy-2-nitrophenyl)boronic acid” is used in ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings . It is also involved in Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines and Diels-Alder or C-H activation reactions .Physical And Chemical Properties Analysis
“(4-Methoxy-2-nitrophenyl)boronic acid” is a solid at room temperature . . More detailed physical and chemical properties can be found in various databases .Applications De Recherche Scientifique
Sensing Applications
(4-Methoxy-2-nitrophenyl)boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems, which can operate at the interface of the sensing material or within the bulk sample.
Biological Labelling and Protein Manipulation
The compound’s ability to form stable complexes with diols also allows it to be used in biological labelling. It can be conjugated to proteins, thereby enabling their manipulation and modification for research purposes .
Therapeutic Development
Boronic acids, including (4-Methoxy-2-nitrophenyl)boronic acid , have shown potential in the development of therapeutics. Their molecular modification by introducing the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .
Antibacterial and Antiviral Activity
This compound has been studied for its antibacterial and antiviral activities. The introduction of the boronic acid moiety into molecules has been known to enhance these properties, making it a valuable compound in medicinal chemistry .
Electrophoresis of Glycated Molecules
In the field of analytical chemistry, (4-Methoxy-2-nitrophenyl)boronic acid is used for the electrophoresis of glycated molecules, aiding in the separation and analysis of these biologically significant compounds .
Microparticles and Polymers for Analytical Methods
The compound is employed as a building material for microparticles and polymers. These materials are used in analytical methods, including the controlled release of substances like insulin, which is particularly relevant in diabetes research .
Synthesis of Boronated Salts
Studies have shown that (4-Methoxy-2-nitrophenyl)boronic acid can be used in the synthesis of boronated triaryl and tetraaryl phosphonium salts. These salts have applications in cytotoxicity studies, which are important for cancer research .
Suzuki-Miyaura Cross-Couplings
Lastly, this compound is a reagent for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings. This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent structures in pharmaceuticals and agrochemicals .
Safety And Hazards
Orientations Futures
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
(4-methoxy-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTLRSTZYYFBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657312 | |
| Record name | (4-Methoxy-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-2-nitrophenyl)boronic acid | |
CAS RN |
860034-09-9 | |
| Record name | (4-Methoxy-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418347.png)








![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)


